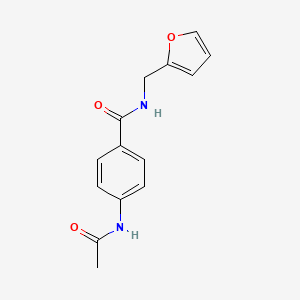

![molecular formula C11H19ClN2O3 B5502383 盐酸4-异丙基-1-氧杂-4,9-二氮杂螺[5.5]十一烷-2,3-二酮](/img/structure/B5502383.png)

盐酸4-异丙基-1-氧杂-4,9-二氮杂螺[5.5]十一烷-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Spirocyclic compounds, including derivatives similar to 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride, have been synthesized through various methods. For instance, synthesis efforts have involved reactions such as the Castagnoli-Cushman reaction, which displays enhanced reactivity in compounds with peripheral oxa and dithia spiro frameworks, suggesting a broad substrate scope and potential methodologies for synthesis of closely related compounds (Rashevskii et al., 2020).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, is characterized by their unique spirocyclic backbone. Crystallographic analysis has been used to characterize similar compounds, revealing detailed insights into their molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Zeng, Li, & Guo, 2013).

Chemical Reactions and Properties

The chemical reactivity of 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride can be inferred from studies on similar spirocyclic compounds. These compounds participate in various chemical reactions, including the Castagnoli-Cushman reaction, indicating a potential for synthetic versatility. The electrochemical behavior of related diazaspirocyclic diones in non-aqueous media has been explored, shedding light on their redox properties and potential for further chemical modifications (Abou-Elenien et al., 1991).

科学研究应用

合成和反应性

已开发出二氮杂螺十一烷衍生物(包括盐酸4-异丙基-1-氧杂-4,9-二氮杂螺[5.5]十一烷-2,3-二酮)的合成技术,以探索其化学反应性和在药物化学中的潜在应用。例如,合成策略已通过与巴比妥酸和 2-硫代巴比妥酸的反应产生了多种衍生物,突出了这些化合物在化学合成中的多功能性 (Ahmed 等人,2012 年)。

电化学性质

已经对 1-取代-1,4-二氮杂螺[5.5]十一烷-3,5-二酮在非水介质中的电化学行为进行了研究,揭示了其氧化还原机制的见解。这项研究为理解此类化合物的电化学应用提供了基础 (Abou-Elenien 等人,1991 年)。

转化为肟衍生物

已经研究了含巴比妥酸部分的杂环螺环化合物中酮转化为肟衍生物,进一步扩展了这些化合物的化学用途和改性潜力 (Rahman 等人,2013 年)。

治疗应用

一个重要的研究领域涉及探索盐酸4-异丙基-1-氧杂-4,9-二氮杂螺[5.5]十一烷-2,3-二酮衍生物作为治疗慢性病的有效抑制剂。例如,衍生物作为可溶性环氧合酶 (sEH) 抑制剂显示出有希望的结果,表明有潜力治疗慢性肾脏疾病 (Kato 等人,2014 年)。此外,这些化合物已被探索为双重 µ-阿片受体激动剂和 σ1 受体拮抗剂,用于疼痛管理,突出了它们在创造更有效和更安全的镇痛药方面的潜力 (García 等人,2019 年)。

属性

IUPAC Name |

4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3.ClH/c1-8(2)13-7-11(3-5-12-6-4-11)16-10(15)9(13)14;/h8,12H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNBWRIIMPUBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2(CCNCC2)OC(=O)C1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

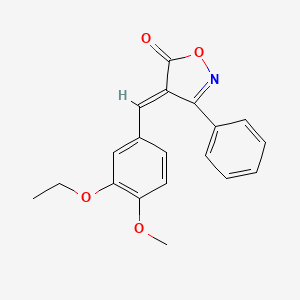

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

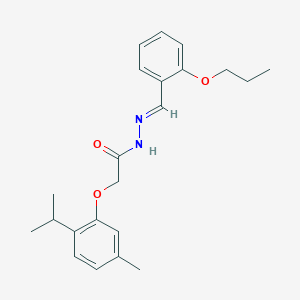

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

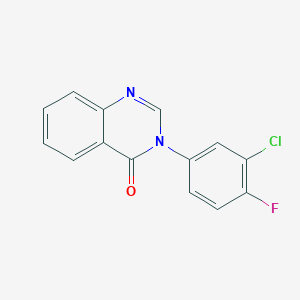

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)